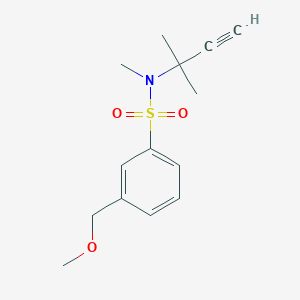
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound is also known as TAK-659 and is being studied for its ability to target specific proteins that play a crucial role in the development of cancer and autoimmune diseases.
作用机制
The mechanism of action of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves its ability to inhibit the activity of specific proteins, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These proteins play a crucial role in the development and proliferation of cancer cells and immune cells. By inhibiting their activity, the compound can prevent the growth and spread of cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in vitro and in vivo. The compound has been found to have a high affinity for BTK and ITK proteins, which are expressed in various types of cancer cells and immune cells. By inhibiting their activity, the compound can induce apoptosis (cell death) in cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is its high selectivity for specific proteins, which makes it a promising candidate for the development of new drugs for the treatment of cancer and autoimmune diseases. However, the compound has several limitations, such as its low solubility in water and its potential toxicity at high doses. These factors need to be taken into consideration when designing experiments to study the compound's therapeutic properties.
未来方向
There are several potential future directions for the study of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide. One direction is the development of new drugs that are based on the compound's structure and mechanism of action. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to explore the compound's potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-nitrobenzenesulfonamide with 2-methylbut-3-yn-2-ol. The resulting product is then subjected to reduction, followed by a series of reactions that involve the use of various reagents and catalysts. The final product is obtained through purification and isolation techniques.
科学研究应用
The potential therapeutic properties of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in recent years. The compound has been found to inhibit the activity of specific proteins that are involved in the development of cancer and autoimmune diseases. This makes it a promising candidate for the development of new drugs for the treatment of these conditions.
属性
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-6-14(2,3)15(4)19(16,17)13-9-7-8-12(10-13)11-18-5/h1,7-10H,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALYMJOYPYJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)